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molecular formula C11H12F4N2 B8645148 4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine

4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine

Cat. No. B8645148
M. Wt: 248.22 g/mol
InChI Key: WELNQCRZHPVGBC-UHFFFAOYSA-N
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Patent
US07915253B2

Procedure details

4-(3-Fluoro-4-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (853 mg, 2.45 mmol) was stirred in a mixture of trifluoroacetic acid/dichloromethane (5 mL, 25% v/v) for 20 min at room temperature. The reaction mixture was combined with 25 mL of CH2Cl2 and was washed with sat'd NaHCO3 (2×10 mL) and brine. The resulting CH2Cl2 layer was dried over anhydrous Na2SO4 and was concentrated to yield crude amine. The product was further purified by silica gel chromatography (gradient eluent 0-10% MeOH in dichloromethane) to provide 4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine (473 mg, 78%). The product was used directly in step 3.
Name
4-(3-Fluoro-4-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
853 mg
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[C:16]([F:24])[CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(Cl)Cl>FC(F)(F)C(O)=O.ClCCl>[F:24][C:16]1[CH:15]=[C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH:19]=[CH:18][C:17]=1[C:20]([F:22])([F:21])[F:23] |f:2.3|

Inputs

Step One
Name
4-(3-Fluoro-4-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
853 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC(=C(C=C1)C(F)(F)F)F
Name
trifluoroacetic acid dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F.ClCCl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with sat'd NaHCO3 (2×10 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting CH2Cl2 layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to yield crude amine
CUSTOM
Type
CUSTOM
Details
The product was further purified by silica gel chromatography (gradient eluent 0-10% MeOH in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1C(F)(F)F)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 473 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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